(2E)-2-propylidenecyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-propylidenecyclohexan-1-one is an organic compound with the molecular formula C9H14O It is a derivative of cyclohexanone, where a propylidene group is attached to the second carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E)-2-propylidenecyclohexan-1-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the propylidene group on the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-propylidenecyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
(2E)-2-propylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2E)-2-propylidenecyclohexan-1-one involves its interaction with various molecular targets. The propylidene group can participate in electrophilic or nucleophilic reactions, depending on the conditions. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, lacking the propylidene group.
2-Methylcyclohexanone: Similar structure but with a methyl group instead of a propylidene group.
2-Ethylidenecyclohexanone: Similar structure with an ethylidene group.
Uniqueness
(2E)-2-propylidenecyclohexan-1-one is unique due to the presence of the propylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
CAS No. |
16429-05-3 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2E)-2-propylidenecyclohexan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5+ |
InChI Key |
AZOKXMIHWQXFBU-VMPITWQZSA-N |
SMILES |
CCC=C1CCCCC1=O |
Isomeric SMILES |
CC/C=C/1\CCCCC1=O |
Canonical SMILES |
CCC=C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.